molecular formula C11H11ClF3NO2 B1422544 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258641-15-4

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No. B1422544
CAS RN: 1258641-15-4
M. Wt: 281.66 g/mol
InChI Key: BAQQFVVYQKQWQF-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide” is a chemical compound with the CAS Number: 1258641-15-4 . It has a molecular weight of 281.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .

Scientific Research Applications

Agrochemicals

The trifluoromethyl group is prevalent in the agrochemical industry due to its ability to enhance the biological activity and physical properties of compounds. For instance, trifluoromethylpyridines, which share a similar structural motif to our compound of interest, are extensively used in crop protection . They help in the synthesis of pesticides that protect crops from pests, with more than 20 new agrochemicals containing this group having acquired ISO common names.

Pharmaceuticals

In the pharmaceutical industry, trifluoromethyl group-containing compounds are part of several FDA-approved drugs. These compounds are valued for their unique physicochemical properties that contribute to their pharmacological activities . The presence of the trifluoromethyl group in a molecule can significantly affect its efficacy and stability, making it a desirable feature in drug design.

Synthesis of Active Ingredients

The trifluoromethyl group is a key structural motif in the synthesis of active ingredients for both agrochemical and pharmaceutical products. Its unique characteristics contribute to the biological activities of the derivatives . The compound could potentially serve as an intermediate in the synthesis of various active ingredients due to its structural features.

Veterinary Products

Similar to pharmaceuticals for human use, trifluoromethyl derivatives are also utilized in the veterinary field. They are incorporated into products that require enhanced biological activity and are approved for market use, with many candidates currently undergoing clinical trials .

Functional Materials

The incorporation of fluorine atoms into organic compounds has led to advances in functional materials. The trifluoromethyl group, in particular, has been instrumental in the development of materials with unique properties that are applicable in various industries .

Organic Chemistry Research

The study and development of fluorinated organic chemicals are a significant research topic within organic chemistry. The compound “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide” could be a subject of interest in research focused on exploring the effects of fluorine and fluorine-containing moieties on the properties of organic compounds .

Catalysis

Fluorine-containing compounds have applications in catalysis due to their ability to influence reaction pathways and outcomes. The trifluoromethyl group can alter the reactivity and selectivity of catalysts, making it a valuable component in catalytic processes .

Electronics

In the electronics industry, the unique behaviors of organo-fluorine compounds, such as those containing the trifluoromethyl group, have led to their use in the development of electronic materials. These compounds can provide improved performance and durability in electronic applications .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

Trifluoromethylpyridine derivatives, which are structurally similar to this compound, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQFVVYQKQWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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